2,2'-((1E,1'E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
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Overview
Description
2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a trans-cyclohexane backbone with azanylylidene and methanylylidene groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol typically involves the reaction of a salophen ligand with silicon compounds. For instance, the reaction of the H2 salophen ligand with one molar equivalent of Si(NCS)4, MeSi(NCS)3, or HMeSi(NCS)2 can afford neutral hexacoordinate silicon complexes . The reaction conditions often require an inert atmosphere, such as ultra-high-purity nitrogen, and standard Schlenk techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures
Scientific Research Applications
2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol involves its ability to form stable complexes with metals and other molecules. This interaction is facilitated by the azanylylidene and methanylylidene groups, which can coordinate with metal ions and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
2,2’-((1E,1’E)-(1,2-phenylenebis(azanylylidene))bis(methanylylidene))diphenol: This compound has a similar structure but with a phenylene backbone instead of a cyclohexane backbone.
2,2’-((1E,1’E)-(3,3’-dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(azanylylidene))bis(methanylylidene))diphenol: This variant includes dimethyl and biphenyl groups, offering different chemical properties.
Uniqueness
The uniqueness of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol lies in its trans-cyclohexane backbone, which provides distinct steric and electronic properties compared to its phenylene and biphenyl counterparts
Properties
IUPAC Name |
2-[[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSLPBBQHFXWBW-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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